Methyl-2,4-Dichlorchinazolin-7-carboxylat

Übersicht

Beschreibung

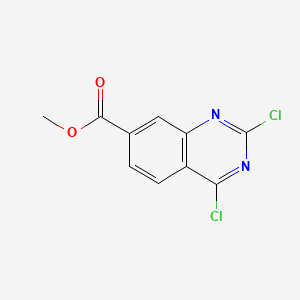

Methyl 2,4-dichloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Pharmaceuticals

Methyl 2,4-dichloroquinazoline-7-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to target specific biological pathways, particularly in cancer and infectious diseases. The compound's quinazoline core is known for its ability to inhibit various enzymes and receptors, making it a valuable scaffold in drug development.

Biological Activity Overview

The compound exhibits several biological activities, which are summarized in the following table:

| Activity Type | Description | Relevant Studies |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; inhibits cell proliferation | Study on MCF-7 and HepG2 cell lines |

| Antimicrobial | Exhibits antibacterial and antifungal activities | Various studies on microbial resistance |

| Antiprotozoal | Shows potential against parasitic infections | Research on protozoal infections |

Case Study 1: Anticancer Properties

A significant study evaluated the effects of methyl 2,4-dichloroquinazoline-7-carboxylate on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated notable cytotoxicity with the following IC50 values:

- MCF-7 Cells : IC50 = 18.36 µM

- HepG2 Cells : IC50 = 16.50 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents, highlighting its potential therapeutic applications in oncology.

Materials Science

In materials science, methyl 2,4-dichloroquinazoline-7-carboxylate is explored for developing novel materials with specific electronic or optical properties. Its unique chemical structure allows researchers to modify its properties for applications in organic electronics and photonic devices.

Biological Studies

The compound is also utilized as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain molecular targets facilitates research into metabolic processes and disease mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate typically involves the reaction of 2,4-dichloroaniline with methyl anthranilate under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorus oxychloride, and requires heating to facilitate the formation of the quinazoline ring.

Industrial Production Methods

In an industrial setting, the production of Methyl 2,4-dichloroquinazoline-7-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.

Reduction Reactions: Reduced derivatives of the original compound.

Oxidation Reactions: Quinazoline N-oxides.

Wirkmechanismus

The mechanism of action of Methyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.

Methyl 2-chloroquinazoline-7-carboxylate: Another derivative with a single chlorine substitution.

Quinazoline-7-carboxylate: The parent compound without chlorine substitutions.

Uniqueness

Methyl 2,4-dichloroquinazoline-7-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Biologische Aktivität

Methyl 2,4-dichloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 2,4-dichloroquinazoline-7-carboxylate is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring, along with a carboxylate functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of methyl 2,4-dichloroquinazoline-7-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit various enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may interact with receptors that play critical roles in angiogenesis and tumor growth.

Antimicrobial Activity

Research indicates that methyl 2,4-dichloroquinazoline-7-carboxylate exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notable findings include:

- Inhibition of Cell Proliferation : Methyl 2,4-dichloroquinazoline-7-carboxylate demonstrated significant antiproliferative effects with IC50 values ranging from 16.50 to 23.31 µM compared to standard drugs like Tamoxifen .

- VEGFR-2 Inhibition : It has shown efficacy in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. The compound's IC50 value against VEGFR-2 was reported at approximately 0.56 µM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinazoline core can significantly influence biological activity. For instance:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Methyl 2,4-dichloroquinazoline-7-carboxylate | None | 16.50 | Antiproliferative |

| 2,4-Dichloroquinazoline | Single Cl substitution | Varies | Reduced activity |

| Quinazoline-7-carboxylate | No Cl substitutions | Higher IC50 | Minimal activity |

These results highlight the importance of chlorine substitutions in enhancing biological potency.

Case Studies

- Anticancer Efficacy : A study evaluated various derivatives of methyl 2,4-dichloroquinazoline-7-carboxylate against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced selectivity and potency against targeted cancer types .

- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, supporting further exploration for therapeutic applications in infectious diseases.

Eigenschaften

IUPAC Name |

methyl 2,4-dichloroquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGPWZDKZBYRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654027 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174074-89-6 | |

| Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.